molecular formula C15H21NO2 B11865088 tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B11865088
M. Wt: 247.33 g/mol
InChI Key: SQIYWZOSGNIWGX-UHFFFAOYSA-N
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Description

tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h6,8,10H,4-5,7,9H2,1-3H3,(H,16,17)

InChI Key

SQIYWZOSGNIWGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: The compound can be reduced using reducing agents like or .

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include and .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of .

Scientific Research Applications

The biological activity of tert-butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate has been investigated in several contexts:

  • Enzyme Inhibition : Similar carbamate derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways, particularly cyclin-dependent kinases (CDKs), which are crucial in cancer biology. Research suggests that modifications to the tetrahydronaphthalene structure can enhance binding affinity to these targets .
  • Neuropharmacological Applications : Compounds with similar structures have been studied for their effects on neurotransmitter receptors and their potential role in treating neurodegenerative diseases. The ability of such compounds to modulate neurological processes positions them as candidates for further investigation in neuropharmacology .
  • Antimicrobial Properties : Some studies have indicated that derivatives of carbamate compounds exhibit antimicrobial activities against various pathogens, suggesting therapeutic applications in infectious diseases.

Case Study 1: Inhibition of Cyclin-Dependent Kinases

A study focusing on structurally related compounds demonstrated their ability to inhibit cyclin-dependent kinases effectively. This inhibition is significant for cancer treatment strategies, as CDKs play a pivotal role in cell cycle regulation.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of similar carbamate derivatives on neuronal cells exposed to oxidative stress revealed a reduction in cell death and inflammatory markers. This suggests potential applications in neuroprotection and treatment strategies for conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Compound NameBiological ActivityNotable Features
This compoundInhibition of CDKsPotential anticancer properties
Related Carbamate DerivativeNeuroprotectionReduces oxidative stress-induced damage
Similar Carbamate CompoundAntimicrobial ActivityEffective against various pathogens

Mechanism of Action

The mechanism of action of tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors . It can act as an inhibitor or activator , modulating the activity of these targets. The pathways involved include signal transduction and metabolic pathways , leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate is unique due to its specific structural features and reactivity . It offers distinct advantages in terms of stability and selectivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Biological Activity

tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate (CAS No. 138343-71-2) is a carbamate derivative with potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C15H21NO2, and it has a molecular weight of 247.33 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H21NO2
  • Molecular Weight: 247.33 g/mol
  • CAS Number: 138343-71-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate moiety can undergo hydrolysis in physiological conditions, releasing an active amine that may modulate enzyme activity or receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Binding: It may bind to specific receptors involved in signaling pathways related to neurological functions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including neuroprotective effects and enzyme inhibition.

Neuroprotective Effects

A study highlighted that certain carbamate derivatives can provide neuroprotection against amyloid-beta-induced toxicity in astrocytes. The reduction in inflammatory cytokines like TNF-α suggests a potential therapeutic role in neurodegenerative diseases .

Enzyme Inhibition Studies

In vitro studies on related carbamates have shown significant inhibition of AChE and butyrylcholinesterase (BChE). For example:

  • IC50 Values: Some derivatives demonstrated IC50 values ranging from 1.60 µM to 311.0 µM for AChE inhibition .
  • Selectivity: Certain compounds showed selectivity for BChE over AChE, which may be beneficial for designing drugs targeting Alzheimer's disease .

Case Studies

Several studies have explored the biological implications of carbamate compounds similar to this compound:

  • Study on Neuroprotection:
    • Objective: To assess the protective effects against oxidative stress.
    • Findings: Compounds exhibited a moderate protective effect on astrocytes against amyloid-beta toxicity .
  • Enzyme Activity Assessment:
    • Objective: To evaluate the inhibitory effects on cholinesterases.
    • Results: The study found that several carbamate derivatives had stronger inhibitory effects than established drugs like rivastigmine .

Data Tables

Compound NameCAS NumberIC50 (µM)Target EnzymeNotes
This compound138343-71-2N/AN/APotential enzyme inhibitor
Related Carbamate DerivativeN/A38.98AChEStrongest inhibitor identified
Another Carbamate VariantN/A1.60BChEMost effective BChE inhibitor

Q & A

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of tert-Butyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate?

To ensure purity and structural fidelity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm hydrogen and carbon environments, referencing NIST-standardized data for carbamate derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to quantify purity (≥95%) and detect impurities .
  • Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling Precautions : Use in fume hoods with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Avoid exposure to strong acids/bases, which may degrade the carbamate group .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound?

Contradictions often arise from conformational flexibility or solvent effects. Methodological approaches include:

  • Variable Temperature (VT) NMR : Probe dynamic behavior by analyzing chemical shift changes at different temperatures .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous tert-butyl carbamates .
  • Computational Modeling : Compare experimental NMR/MS data with density functional theory (DFT)-predicted spectra to identify discrepancies .

Q. How does the tert-butyl group influence the compound’s reactivity under varying pH conditions?

The tert-butyl group provides steric hindrance, stabilizing the carbamate against nucleophilic attack. However:

  • Acidic Conditions : Protonation of the carbamate oxygen increases electrophilicity, leading to potential decomposition into 5,6,7,8-tetrahydronaphthalen-1-amine and CO2_2 .
  • Basic Conditions : Hydroxide ions may cleave the carbamate, forming tert-butanol and the corresponding amine. Kinetic studies using HPLC can quantify degradation rates .

Q. What computational models are suitable for predicting this carbamate’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes or receptors, guided by crystallographic data from similar compounds .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability and conformational changes .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carbamate oxygen) for target engagement, validated via in vitro assays .

Methodological Frameworks for Experimental Design

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing tert-butyl with other substituents) and correlate structural features with biological activity .
  • Mechanistic Studies : Investigate enzymatic inhibition pathways using kinetic assays and isotopic labeling .

Q. What steps should be taken to optimize synthetic routes for scale-up in academic settings?

  • Process Control : Implement inline Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress and intermediate stability .
  • Green Chemistry Principles : Substitute hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Contradiction Analysis

Q. How can discrepancies between theoretical and experimental data be addressed?

  • Error Source Identification : Check for impurities (via HPLC), solvent effects, or instrumentation calibration errors .
  • Collaborative Validation : Cross-validate results with independent labs using standardized protocols .

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